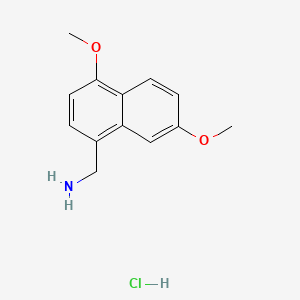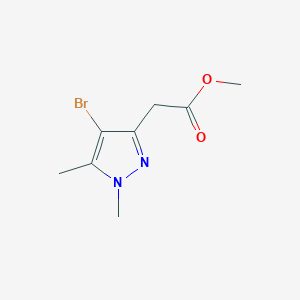
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyrazole ring, as well as a methyl ester group attached to the acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, 4-bromo-1,5-dimethyl-1H-pyrazole can be synthesized by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.
Esterification: The resulting pyrazole can then be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions, leading to different functionalized derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced pyrazole derivatives.
Hydrolysis: The major product is 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s affinity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
Uniqueness
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives.
Eigenschaften
Molekularformel |
C8H11BrN2O2 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(10-11(5)2)4-7(12)13-3/h4H2,1-3H3 |
InChI-Schlüssel |
UYSAQSHYGXHIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)CC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


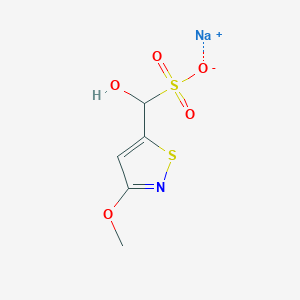

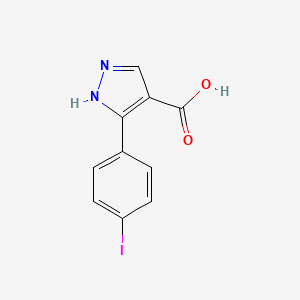
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
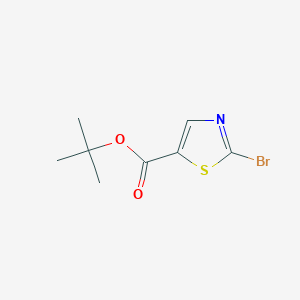
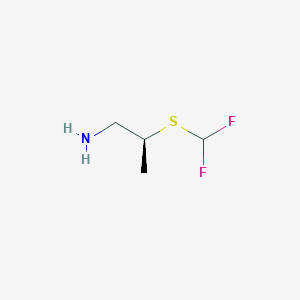
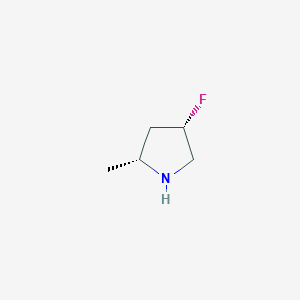

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)

